Cas no 904576-65-4 (N-(4-chlorophenyl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide)

N-(4-chlorophenyl)-4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a triazolopyridazine core linked to a piperazine-carboxamide moiety. Its structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the 4-chlorophenyl group enhances lipophilicity, while the triazolopyridazine component may contribute to binding affinity in enzymatic systems. This compound's modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its physicochemical properties, including moderate polarity and hydrogen-bonding capacity, support favorable pharmacokinetic profiles in preclinical studies.
N-(4-chlorophenyl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide structure
904576-65-4 structure
商品名:N-(4-chlorophenyl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide
CAS番号:904576-65-4
MF:C16H16ClN7O
メガワット:357.797540664673
CID:5426712

N-(4-chlorophenyl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
    • N-(4-chlorophenyl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide
    • インチ: 1S/C16H16ClN7O/c17-12-1-3-13(4-2-12)19-16(25)23-9-7-22(8-10-23)15-6-5-14-20-18-11-24(14)21-15/h1-6,11H,7-10H2,(H,19,25)
    • InChIKey: ZDXWENNHTOBFEW-UHFFFAOYSA-N
    • ほほえんだ: N1(C(NC2=CC=C(Cl)C=C2)=O)CCN(C2=NN3C=NN=C3C=C2)CC1

N-(4-chlorophenyl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5123-0125-100mg
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
904576-65-4
100mg
$248.0 2023-09-10
Life Chemicals
F5123-0125-2μmol
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
904576-65-4
2μmol
$57.0 2023-09-10
Life Chemicals
F5123-0125-1mg
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
904576-65-4
1mg
$54.0 2023-09-10
Life Chemicals
F5123-0125-50mg
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
904576-65-4
50mg
$160.0 2023-09-10
Life Chemicals
F5123-0125-5mg
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
904576-65-4
5mg
$69.0 2023-09-10
Life Chemicals
F5123-0125-10mg
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
904576-65-4
10mg
$79.0 2023-09-10
Life Chemicals
F5123-0125-30mg
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
904576-65-4
30mg
$119.0 2023-09-10
Life Chemicals
F5123-0125-4mg
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
904576-65-4
4mg
$66.0 2023-09-10
Life Chemicals
F5123-0125-20μmol
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
904576-65-4
20μmol
$79.0 2023-09-10
Life Chemicals
F5123-0125-75mg
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
904576-65-4
75mg
$208.0 2023-09-10

N-(4-chlorophenyl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide 関連文献

N-(4-chlorophenyl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamideに関する追加情報

Comprehensive Guide to N-(4-chlorophenyl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide (CAS 904576-65-4): Properties, Applications, and Research Insights

N-(4-chlorophenyl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide (CAS 904576-65-4) is a specialized heterocyclic compound gaining attention in pharmaceutical and biochemical research. This triazolopyridazine derivative features a unique molecular architecture combining a piperazine carboxamide core with a chlorophenyl substituent, making it valuable for targeted biological applications. Researchers are particularly interested in its potential as a kinase inhibitor scaffold and its role in modulating protein-protein interactions.

The compound's structural complexity arises from its 1,2,4-triazolo[4,3-b]pyridazine system, a privileged structure in medicinal chemistry known for its diverse pharmacological properties. Recent studies highlight its relevance in developing selective enzyme modulators, especially for neurological and metabolic disorders. The presence of both hydrogen bond donors and acceptors in its molecular framework enhances its binding affinity to biological targets, while the 4-chlorophenyl group contributes to improved membrane permeability.

From a synthetic chemistry perspective, N-(4-chlorophenyl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide represents an interesting case study in heterocyclic coupling reactions. The compound's preparation typically involves multi-step sequences including nucleophilic aromatic substitution and cyclocondensation reactions. Optimization of these synthetic routes has become a hot topic in organic chemistry forums, with researchers sharing protocols for improving yield and purity of this valuable intermediate.

In drug discovery pipelines, this compound serves as a versatile pharmacophore building block. Its molecular weight of 383.82 g/mol and calculated LogP of 3.12 suggest favorable drug-like properties, making it suitable for lead optimization programs. Computational studies indicate potential activity against various protein kinases, particularly those involved in cell signaling pathways. These characteristics have spurred interest in its application for neurodegenerative disease research and metabolic disorder therapeutics.

The growing demand for N-(4-chlorophenyl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide reflects broader trends in precision medicine development. Pharmaceutical companies are increasingly focusing on targeted small molecule therapies, where compounds like this play crucial roles. Market analysis shows steady growth in the specialty chemicals sector for such advanced intermediates, with particular demand from contract research organizations and academic laboratories.

Analytical characterization of CAS 904576-65-4 typically involves advanced techniques including high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy. The compound's stability profile has been extensively studied, showing good resistance to hydrolysis under physiological conditions while maintaining solubility in common organic solvents. These properties make it suitable for various formulation development applications in preclinical studies.

Recent patent literature reveals growing intellectual property activity surrounding triazolopyridazine derivatives, with several applications specifically mentioning structural analogs of this compound. The piperazine-carboxamide moiety in particular has been identified as a key pharmacophoric element in numerous drug candidates currently in clinical trials, highlighting the continuing relevance of this chemical scaffold.

From a safety perspective, standard handling procedures for N-(4-chlorophenyl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide follow general laboratory safety protocols for organic compounds. While comprehensive toxicological data remains limited in public literature, structural alerts suggest it should be handled with appropriate personal protective equipment (PPE) including gloves and eye protection. Proper chemical storage conditions (typically room temperature under inert atmosphere) are recommended to maintain compound integrity.

The compound's potential extends beyond pharmaceutical applications into materials science research. Its conjugated π-system and ability to form stable complexes with various metal ions have prompted investigations into its use as a functional material precursor. Some studies explore its incorporation into organic electronic devices, taking advantage of its electron transport properties and thermal stability.

Looking forward, the scientific community anticipates expanded applications for CAS 904576-65-4 as research into heterocyclic compounds continues to advance. With increasing interest in fragment-based drug design and molecular glues, this compound's unique structural features position it as a valuable tool for medicinal chemists. Ongoing studies are exploring its potential in addressing challenging biological targets, particularly in the fields of oncology and immunology research.

For researchers working with N-(4-chlorophenyl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide, recent methodological advances in parallel synthesis and high-throughput screening have significantly enhanced its utility as a versatile scaffold. The compound's balanced physicochemical properties make it particularly suitable for structure-activity relationship (SAR) studies, where systematic modifications can be made to optimize biological activity while maintaining favorable ADME profiles.

The commercial availability of CAS 904576-65-4 from specialty chemical suppliers has improved in recent years, reflecting growing demand from the research community. However, quality control remains essential, with HPLC purity typically specified at ≥95% for most research applications. Some suppliers now offer custom isotope-labeled versions of the compound to support advanced metabolic and pharmacokinetic studies.

In conclusion, N-(4-chlorophenyl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide represents an important chemical entity at the intersection of medicinal chemistry and drug discovery. Its unique structural features and demonstrated biological relevance ensure its continued importance in scientific research. As understanding of its molecular interactions deepens and synthetic methodologies improve, this compound is poised to contribute significantly to advances in targeted therapeutics and chemical biology tools.

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